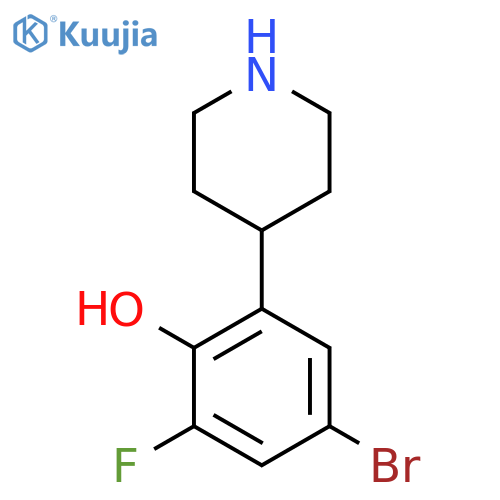Cas no 1260796-87-9 (4-bromo-2-fluoro-6-(piperidin-4-yl)phenol)

1260796-87-9 structure
商品名:4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-fluoro-6-(piperidin-4-yl)phenol
- EN300-1915016
- 1260796-87-9
-
- インチ: 1S/C11H13BrFNO/c12-8-5-9(11(15)10(13)6-8)7-1-3-14-4-2-7/h5-7,14-15H,1-4H2
- InChIKey: XGGFEJKOGZWJAE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)C1CCNCC1)O)F
計算された属性
- せいみつぶんしりょう: 273.01645g/mol
- どういたいしつりょう: 273.01645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915016-0.25g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-2.5g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-0.1g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-5g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 5g |
$3812.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-10g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 10g |
$5652.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-1g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-0.5g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-1.0g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1915016-0.05g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1915016-5.0g |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol |
1260796-87-9 | 5g |
$3812.0 | 2023-06-02 |
4-bromo-2-fluoro-6-(piperidin-4-yl)phenol 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1260796-87-9 (4-bromo-2-fluoro-6-(piperidin-4-yl)phenol) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 157047-98-8(Benzomalvin C)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
